Cas no 2094965-27-0 (3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide)
3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26605793
- 3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide
- Z2379497530
- (E)-3-(2-Chloropyridin-4-yl)-N-[[6-(2-methoxyethoxy)pyridazin-3-yl]methyl]prop-2-enamide
- 2094965-27-0
-
- Inchi: 1S/C16H17ClN4O3/c1-23-8-9-24-16-5-3-13(20-21-16)11-19-15(22)4-2-12-6-7-18-14(17)10-12/h2-7,10H,8-9,11H2,1H3,(H,19,22)/b4-2+
- InChI Key: ZYGDGIHDAKSFJG-DUXPYHPUSA-N
- SMILES: ClC1C=C(C=CN=1)/C=C/C(NCC1=CC=C(N=N1)OCCOC)=O
Computed Properties
- Exact Mass: 348.0989181g/mol
- Monoisotopic Mass: 348.0989181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 86.2Ų
3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26605793-0.05g |
3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide |
2094965-27-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide
Research Briefing on 3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide (CAS: 2094965-27-0)
The compound 3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide (CAS: 2094965-27-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this molecule, focusing on its synthesis, mechanism of action, and potential therapeutic applications. The compound's unique structural features, including the chloropyridine and pyridazine moieties, suggest its utility as a kinase inhibitor or modulator of specific biological pathways.
Recent studies have highlighted the synthetic routes for 2094965-27-0, emphasizing its efficient preparation through multi-step organic reactions involving palladium-catalyzed cross-coupling and amide formation. The molecule's stability and solubility profiles have been characterized, with particular attention to its behavior in physiological conditions. These properties are critical for its potential development as a drug candidate.
In vitro and in vivo studies have demonstrated that 3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide exhibits significant activity against specific protein kinases implicated in cancer and inflammatory diseases. Preliminary data suggest that the compound selectively inhibits certain kinase isoforms with nanomolar potency, while showing minimal off-target effects. This selectivity profile positions it as a potential lead compound for targeted therapy development.
Structural-activity relationship (SAR) studies have revealed that both the chloropyridine and methoxyethoxy-pyridazine components are essential for maintaining the compound's biological activity. Modifications to these moieties have shown predictable effects on potency and selectivity, providing valuable insights for future analog design. Computational modeling studies have further elucidated the compound's binding mode with its kinase targets, offering opportunities for structure-based optimization.
Current research efforts are focused on evaluating the compound's pharmacokinetic properties and toxicity profile. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate favorable oral bioavailability and metabolic stability in preclinical models. These findings support further investigation of 2094965-27-0 as a potential therapeutic agent, with particular interest in oncology and autoimmune disease applications.
The compound's mechanism of action appears to involve modulation of cellular signaling pathways through selective kinase inhibition. Recent proteomic studies have identified downstream effects on critical cellular processes, including proliferation, apoptosis, and immune response regulation. These comprehensive analyses provide a strong scientific foundation for understanding the molecule's therapeutic potential.
Several pharmaceutical companies and academic research groups have initiated patent filings and collaborative research programs centered on 3-(2-chloropyridin-4-yl)-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}prop-2-enamide and its derivatives. The growing interest in this chemical scaffold underscores its significance in current drug discovery efforts and highlights the need for continued research into its applications.
In conclusion, 2094965-27-0 represents an exciting development in medicinal chemistry, with promising biological activity and drug-like properties. Future research directions should focus on advancing the compound through preclinical development, exploring combination therapies, and expanding its potential indications based on the emerging understanding of its mechanism of action.
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